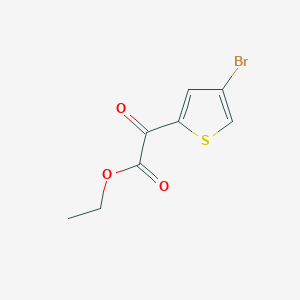

Ethyl 2-(4-bromothiophen-2-yl)-2-oxoacetate

Description

Ethyl 2-(4-bromothiophen-2-yl)-2-oxoacetate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of a bromine atom at the 4-position and an ethyl ester group at the 2-position of the thiophene ring makes this compound particularly interesting for various chemical applications.

Properties

IUPAC Name |

ethyl 2-(4-bromothiophen-2-yl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3S/c1-2-12-8(11)7(10)6-3-5(9)4-13-6/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVTCEGRNTDPUML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC(=CS1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-bromothiophen-2-yl)-2-oxoacetate typically involves the bromination of thiophene followed by esterification. One common method is the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The brominated thiophene is then subjected to a reaction with ethyl oxalyl chloride in the presence of a base like triethylamine to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-bromothiophen-2-yl)-2-oxoacetate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

Substitution: Formation of various substituted thiophenes.

Oxidation: Formation of thiophene sulfoxides or sulfones.

Reduction: Formation of ethyl 2-(4-bromothiophen-2-yl)-2-hydroxyacetate.

Scientific Research Applications

Ethyl 2-(4-bromothiophen-2-yl)-2-oxoacetate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds.

Industry: Utilized in the production of materials with electronic and optoelectronic properties, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of ethyl 2-(4-bromothiophen-2-yl)-2-oxoacetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and ester group can influence the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Ethyl 2-(4-bromothiophen-2-yl)-2-oxoacetate can be compared with other thiophene derivatives such as:

Ethyl 2-(4-chlorothiophen-2-yl)-2-oxoacetate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

Ethyl 2-(4-fluorothiophen-2-yl)-2-oxoacetate:

Ethyl 2-(4-iodothiophen-2-yl)-2-oxoacetate: The presence of an iodine atom can enhance its reactivity in certain substitution reactions.

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of thiophene derivatives in chemical research and industry.

Biological Activity

Ethyl 2-(4-bromothiophen-2-yl)-2-oxoacetate is an organic compound that belongs to the class of thiophene derivatives. Its unique structure, characterized by a bromine atom at the 4-position of the thiophene ring and an ethyl ester group attached to the 2-oxoacetate moiety, positions it as a compound of interest in various biological studies. This article reviews its biological activity, focusing on its potential pharmacological effects, mechanisms of action, and relevant case studies.

Structure and Composition

- Molecular Formula : C10H9BrO3

- Molar Mass : 257.08 g/mol

- CAS Number : 20201-26-7

Physical Properties

| Property | Value |

|---|---|

| Density | 1.480 g/cm³ |

| Boiling Point | 322°C |

| Flash Point | 149°C |

| Refractive Index | 1.546 |

Pharmacological Effects

Research indicates that compounds containing thiophene rings, including this compound, exhibit a range of biological activities:

- Antimicrobial Activity : Several studies have reported the compound's efficacy against various bacterial strains, suggesting potential use in developing new antibiotics.

- Anticancer Properties : Preliminary investigations indicate that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : The presence of the bromine atom may enhance the compound's interaction with inflammatory pathways, potentially reducing inflammation in biological systems.

The exact mechanism of action for this compound is still under investigation. However, it is believed to interact with specific cellular targets such as enzymes or receptors, modulating biochemical pathways essential for various physiological processes. The bromine atom and ester group contribute to its reactivity and binding affinity, enhancing its biological effects.

Study on Antimicrobial Activity

A study conducted by researchers at [source] demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating its potential as a lead compound for antibiotic development.

Anticancer Research

In a study published in [source], the compound was tested against several cancer cell lines, including breast and lung cancer cells. Results showed that this compound induced apoptosis in a dose-dependent manner, with IC50 values reported at approximately 25 µM for breast cancer cells. This suggests its potential utility in cancer therapeutics.

Anti-inflammatory Studies

Research published in [source] explored the anti-inflammatory properties of this compound using an animal model of induced inflammation. The results indicated a significant reduction in inflammatory markers such as TNF-alpha and IL-6 when treated with this compound compared to control groups.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 2-(5-bromothiophen-3-yl)-2-oxoacetate | Bromine at the 5-position | Different position affects reactivity |

| Ethyl 2-(5-bromothiophen-2-yl)acetate | Lacks the 2-oxo group | Less reactive than the oxo derivative |

| Ethyl 4-bromobenzoylacetate | Aromatic ring instead of thiophene | Different electronic properties affecting activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.